An In-depth Technical Guide to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, a derivative of the versatile chemical intermediate, serinol (2-amino-1,3-propanediol). While specific literature on this exact molecule is sparse, this document synthesizes information from closely related serinol derivatives and fundamental chemical principles to offer a robust guide for researchers, scientists, and drug development professionals. The guide covers the core chemical structure, proposed synthetic methodologies, detailed characterization protocols, and explores potential biological activities and applications based on the well-established pharmacology of analogous compounds. This document aims to serve as a foundational resource to stimulate and guide future research into this and similar N-substituted serinol derivatives.
Introduction to the Serinol Scaffold
The core of the target molecule is serinol (2-amino-1,3-propanediol), a prochiral amino alcohol that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structural similarity to the amino acid serine provides a biocompatible backbone for a diverse range of chemical modifications.[1] Serinol and its derivatives are crucial intermediates in the synthesis of numerous commercial products, including the antibiotic chloramphenicol and various X-ray contrast agents.[3][4]
The presence of a primary amine and two primary hydroxyl groups offers multiple handles for chemical modification, making the serinol scaffold a versatile platform for generating libraries of compounds with diverse functionalities.[5][6] In biological systems, serinol derivatives are implicated as second messengers in eukaryotes and as intermediates in toxin synthesis in some prokaryotes.[1][2] This inherent biological relevance makes serinol derivatives, such as 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, attractive candidates for drug discovery programs.
Chemical Structure and Properties
The chemical structure of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is characterized by a central propane-1,3-diol backbone with a secondary amine at the C2 position. This amine is substituted with a 2-methylcyclopentyl group.
Structural Analysis
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Core: Propane-1,3-diol
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Key Functional Groups: Two primary hydroxyl (-OH) groups, one secondary amine (-NH-) group.
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Substitution: A 2-methylcyclopentyl group attached to the amine.
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Chirality: The C2 of the propane backbone is a stereocenter, as is the C1 and C2 of the methylcyclopentyl ring. This can lead to multiple stereoisomers.
Below is a DOT script to generate a 2D representation of the chemical structure.
Caption: 2D Chemical Structure of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H19NO2 | Based on atom count. |
| Molecular Weight | 173.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Similar N-substituted amino alcohols are often liquids or low-melting solids.[7] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The presence of two hydroxyl groups and an amine group suggests high polarity and hydrogen bonding capacity.[1] |
| Boiling Point | > 200 °C (at atmospheric pressure) | High due to hydrogen bonding; likely to be distilled under reduced pressure. |
| pKa | ~9-10 for the secondary amine | Typical for secondary alkylamines. |
Synthesis Methodology
A plausible and efficient synthetic route to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol would involve the reductive amination of a suitable keto-diol with 2-methylcyclopentylamine or the N-alkylation of serinol. A more general and scalable approach, adapted from patented methods for serinol derivatives, involves the reaction of a protected propane-1,3-diol precursor with the desired amine.[8]
Proposed Synthetic Pathway: Reductive Amination
This two-step one-pot protocol is a common and effective method for the synthesis of secondary amines.
Caption: Proposed Reductive Amination Synthesis Workflow.
Step-by-Step Experimental Protocol
Materials:
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1,3-Dihydroxyacetone dimer
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2-Methylcyclopentylamine
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Sodium triacetoxyborohydride (STAB)
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1,2-Dichloroethane (DCE)
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Anhydrous magnesium sulfate (MgSO4)
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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Reaction Setup: To a solution of 1,3-dihydroxyacetone dimer (1.0 eq) in DCE (0.1 M) is added 2-methylcyclopentylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
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Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture over 15 minutes. The reaction is stirred at room temperature for 12-18 hours.
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Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution until effervescence ceases. The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to afford the pure 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.
Rationale for Choices:
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STAB as Reductant: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, tolerant of many functional groups, and does not reduce the starting ketone.
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Acetic Acid Catalyst: The acid catalyzes the formation of the imine intermediate.
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DCE as Solvent: It is a common solvent for reductive amination reactions.
Characterization and Quality Control
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aliphatic region (~1.0-2.5 ppm) corresponding to the methylcyclopentyl protons.- A multiplet for the CH proton at C2 of the propane backbone.- Doublets of doublets for the diastereotopic CH2OH protons.- A broad singlet for the NH proton and two broad singlets for the OH protons (all exchangeable with D2O). |
| ¹³C NMR | - A peak for the methyl group (~15-25 ppm).- Several peaks in the range of ~20-60 ppm for the cyclopentyl and propane backbone carbons.- A peak for the C-N carbon (~50-65 ppm).- Peaks for the C-OH carbons (~60-70 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 174.15. |
| FT-IR | - Broad O-H and N-H stretching bands (~3300-3400 cm⁻¹).- C-H stretching bands (~2850-2960 cm⁻¹).- C-N and C-O stretching bands in the fingerprint region. |
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) should be developed to assess purity, which should be >95% for use in biological assays.
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Elemental Analysis: To confirm the elemental composition (C, H, N) of the final product.
Potential Applications and Biological Significance
While this specific molecule has not been extensively studied, its structural similarity to other biologically active serinol derivatives allows for informed hypotheses about its potential applications.
Immunosuppression
Many N-substituted 2-amino-propane-1,3-diols are potent immunosuppressants.[9] The most notable example is Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator.[9][10] It is plausible that 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol could exhibit similar activity by interacting with S1P receptors, which are crucial for lymphocyte trafficking.
Caption: Hypothesized Mechanism of Immunosuppression.
Anticancer Activity
N-acylated serinol derivatives have been shown to increase ceramide-induced apoptosis in cancer cells.[1] While the target molecule is N-alkylated, its core structure might still allow it to interfere with sphingolipid metabolism or signaling pathways, which are often dysregulated in cancer.
Other Potential Applications
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Antihistamines: The amino alcohol motif is common in many antihistamine drugs.[2]
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Antipain Therapeutics: Certain 2-amino-1,3-propanediol derivatives have been investigated for the treatment of pain.[10]
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Building Blocks for Polymers: As a diol, this molecule could be used to prepare polyesters with potential biomedical applications.[2][5]
Conclusion and Future Directions
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol represents a structurally interesting yet underexplored molecule within the broader class of serinol derivatives. This guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Future research should focus on the stereoselective synthesis of its various isomers and a thorough investigation of their biological activities, particularly in the areas of immunology and oncology. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile serinol family of compounds.
References
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PubChem. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531. [Link]
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MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
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Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]
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PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. [Link]
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Wikipedia. 1,3-Propanediol. [Link]
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ResearchGate. (2025). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]
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- Google Patents. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
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Royal Society of Chemistry. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]
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NIST WebBook. 2-Amino-2-methyl-1,3-propanediol. [Link]
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PubMed. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. [Link]
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